

what is the chemical formula of whewellite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Whewellite
Cat. No.: B087421

[Get Quote](#)

An In-Depth Technical Guide to **Whewellite** ($\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O}$)

Introduction

Whewellite is a mineral composed of hydrated calcium oxalate, with the chemical formula $\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O}$.^{[1][2]} It is the most stable of the calcium oxalate hydrate minerals, a group that also includes weddellite (dihydrate) and caoxite (trihydrate).^[3] **Whewellite** is of significant interest to researchers across various fields due to its prevalence in geological formations, its role as a primary component of human kidney stones, and its formation through biomineralization processes in plants and fungi.^{[1][4][5]} This guide provides a comprehensive overview of its chemical and physical properties, crystal structure, and the analytical techniques used for its characterization.

Chemical and Physical Properties

Whewellite is characterized by its distinct chemical formula, $\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O}$, representing calcium oxalate monohydrate.^{[1][2]} It is generally insoluble in water but soluble in acids.^[1] Its formation is often linked to environments where calcium-rich fluids interact with organic matter.^[6]

Quantitative Data Summary

The key physical and crystallographic properties of **whewellite** are summarized in the table below for easy reference and comparison.

Property	Value
Chemical Formula	<chem>CaC2O4·H2O</chem>
Molar Mass	146.11 g/mol
Crystal System	Monoclinic
Space Group	$P2_1/c$ (or $P2_1/b$ setting)
Unit Cell Parameters	$a \approx 6.290 \text{ \AA}$, $b \approx 14.583 \text{ \AA}$, $c \approx 10.116 \text{ \AA}$, $\beta \approx 109.46^\circ$
Density (Measured)	2.21 - 2.23 g/cm ³
Mohs Hardness	2.5 - 3
Luster	Vitreous to Pearly
Color	Colorless, white, yellow, brown
Solubility	Insoluble in water, soluble in acids

(Data compiled from sources[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#))

Crystal Structure

Whewellite crystallizes in the monoclinic system, with the space group $P2_1/c$.[\[1\]](#)[\[5\]](#) The structure consists of layers of calcium ions coordinated with oxalate ions, forming a sheet-like arrangement.[\[8\]](#) These sheets are held together by hydrogen bonds involving the water molecules of hydration.[\[8\]](#) This layered structure explains some of its physical properties, such as its good cleavage on the $\{101\}$ plane.[\[5\]](#) The precise arrangement of atoms, including the hydrogen atoms, has been refined using single-crystal X-ray diffraction, revealing a complex network of hydrogen bonds that contributes to the overall stability of the crystal lattice.[\[4\]](#)[\[8\]](#)

Experimental Protocols for Characterization

The identification and detailed analysis of **whewellite** rely on several key analytical techniques. The methodologies for the most common experiments are outlined below.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for identifying the crystalline phase of **whewellite** and determining its structural parameters.

- Objective: To confirm the crystalline identity of **whewellite** and differentiate it from other calcium oxalate hydrates (e.g., weddellite).
- Methodology (Powder XRD):
 - A powdered sample of the mineral is finely ground to ensure random crystal orientation.
 - The sample is mounted on a flat sample holder.
 - The sample is irradiated with monochromatic X-rays (commonly Cu-K α or Mo-K α radiation) over a range of 2 θ angles.
 - A detector measures the intensity of the diffracted X-rays at each angle.
 - The resulting diffractogram, a plot of intensity vs. 2 θ , is compared against a standard reference pattern for **whewellite** (e.g., from the ICDD database) for positive identification.
[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Methodology (Single-Crystal XRD):
 - A single, high-quality crystal of **whewellite** (typically <1 mm) is selected and mounted on a goniometer head.[\[8\]](#)
 - The crystal is placed in an X-ray diffractometer and cooled (e.g., to 123 K) to reduce thermal vibrations.[\[8\]](#)
 - The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected from multiple orientations.
 - The collected data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and unit cell parameters.[\[4\]](#)

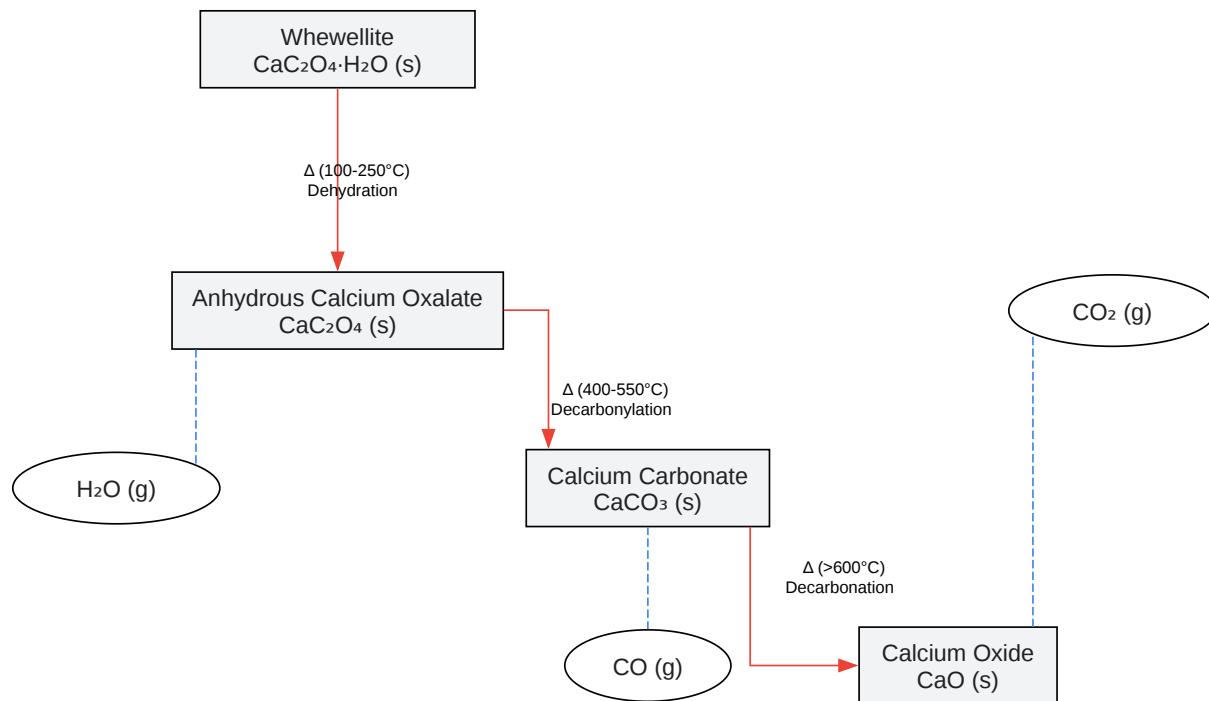
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective tool for identifying the functional groups present in **whewellite**, providing a characteristic molecular fingerprint.

- Objective: To identify the presence of oxalate and water molecules through their characteristic vibrational modes.
- Methodology:
 - A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a transparent pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
 - The sample is placed in the path of an infrared beam.
 - The spectrometer measures the absorption of infrared radiation at different wavenumbers (typically 4000 to 400 cm^{-1}).
 - The resulting spectrum is analyzed for characteristic absorption bands. Key peaks for **whewellite** include:
 - $\sim 3000\text{--}3550\text{ cm}^{-1}$: A broad band corresponding to the O-H stretching vibrations of the water molecule.[12][13]
 - $\sim 1600\text{--}1620\text{ cm}^{-1}$: A strong, sharp peak from the asymmetric C=O stretching of the carboxylate groups in the oxalate ion.[12][14]
 - $\sim 1310\text{--}1320\text{ cm}^{-1}$: Another strong peak from the symmetric C-O stretching of the oxalate ion.[12][14]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition pathway of **whewellite**. The mineral exhibits a well-defined, three-step decomposition process, making it a useful standard for TGA calibration.[1][15]


- Objective: To quantify the mass loss associated with the dehydration and decomposition of **whewellite** as a function of temperature.

- Methodology:
 - A small, precisely weighed amount of the sample is placed in a crucible within a thermogravimetric analyzer.[16]
 - The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
 - The mass of the sample is continuously monitored as the temperature increases.
 - The resulting TGA curve plots the percentage of mass loss against temperature, revealing three distinct steps:
 - Step 1 (Dehydration): Loss of the water molecule ($\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O} \rightarrow \text{CaC}_2\text{O}_4 + \text{H}_2\text{O}$) typically occurs between 100°C and 250°C.[15][17]
 - Step 2 (Decarbonylation): Decomposition of anhydrous calcium oxalate to calcium carbonate ($\text{CaC}_2\text{O}_4 \rightarrow \text{CaCO}_3 + \text{CO}$) occurs around 400°C to 550°C.[8][17]
 - Step 3 (Decarbonation): Decomposition of calcium carbonate to calcium oxide ($\text{CaCO}_3 \rightarrow \text{CaO} + \text{CO}_2$) occurs at temperatures above 600°C.[8][17]

Logical Pathways and Relationships

Thermal Decomposition Pathway of Whewellite

The thermal decomposition of **whewellite** follows a predictable, sequential pathway involving the loss of water and carbon oxides. This process is fundamental to its characterization via thermal analysis and is visualized below.

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **whewellite**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Whewellite - Wikipedia [en.wikipedia.org]

- 2. Whewellite | C₂H₄CaO₅ | CID 6335988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. msaweb.org [msaweb.org]
- 5. mindat.org [mindat.org]
- 6. gemfame.com [gemfame.com]
- 7. Whewellite Mineral Data [webmineral.com]
- 8. researchmap.jp [researchmap.jp]
- 9. [Study of the transformation of weddellite to whewellite in calcium oxalate stones by x-ray diffraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. s4science.at [s4science.at]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [what is the chemical formula of whewellite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087421#what-is-the-chemical-formula-of-whewellite\]](https://www.benchchem.com/product/b087421#what-is-the-chemical-formula-of-whewellite)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com